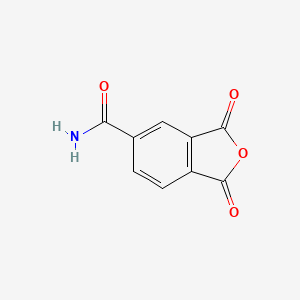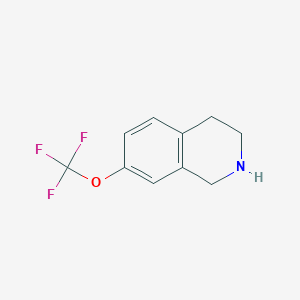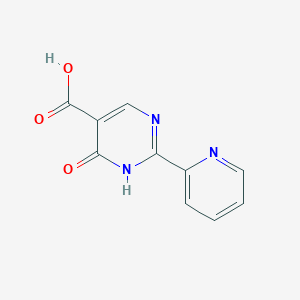
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid
説明
The compound of interest, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, is a multifaceted molecule that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is structurally related to several heterocyclic compounds that have been synthesized and studied for their potential applications in different fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, the synthesis of metal-organic frameworks using 4-hydroxypyridine-2,6-dicarboxylic acid ligands has been achieved through self-assembly under hydrothermal conditions, leading to novel coordination polymers with varying dimensionalities and coordination modes . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates has been reported, providing a scaffold for further functionalization into a variety of pyridin-3-ylisoxazoles . Furthermore, a library of fused pyridine-4-carboxylic acids has been generated through Combes-type reactions, demonstrating the versatility of pyrimidine derivatives in combinatorial chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can significantly influence their properties and reactivity. For example, the stereochemical and supramolecular effects of hydroxyl groups in the metal-organic frameworks mentioned earlier result in dramatic structural changes, ranging from one-dimensional to three-dimensional frameworks . The X-ray crystal structures of certain pyrimidine derivatives have also been reported, providing insights into their molecular conformations and packing in the solid state .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including covalent hydration, which has been observed in pyrimidine-5-carboxylic acids at specific positions on the ring . Suzuki cross-coupling reactions have been employed to synthesize heteroarylpyrimidines, demonstrating the reactivity of pyrimidine boronic acids with different halides . The reactivity of these compounds extends to the formation of hydroxyimino derivatives, which have been evaluated for their antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structures. For instance, the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid have been analyzed in relation to their structure . The synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-amino-4-hydroxyl-6-methylpyrimidine showcases the transformation of physical properties through chemical modification . Additionally, the structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine has been elucidated, revealing the influence of hydrogen bonding on the packing of the molecule .
科学的研究の応用
Anti-Fibrosis Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results : Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Anti-Inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Pyrimidines, including 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and its derivatives, have been found to exhibit anti-inflammatory effects .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antioxidant and Anticancer Activity
- Scientific Field : Pharmacology
- Application Summary : Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, have been evaluated as novel lipoxygenase (LOX) inhibitors, with potential antioxidant and anticancer activity .
- Methods of Application : The compounds were synthesized and their antioxidant and anticancer activities were evaluated in vitro .
- Results : The study suggested that these compounds could be potential candidates for the development of novel antioxidant and anticancer drugs .
Antimicrobial and Antiviral Activities
- Scientific Field : Microbiology
- Application Summary : Compounds derived from 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid have been tested for their antimicrobial and antiviral activities .
- Methods of Application : The antibacterial activity of these compounds was tested on a panel of bacterial strains and yeasts, and four filamentous fungi .
- Results : The study suggested that these compounds could have potential antimicrobial and antiviral activities .
Antidiabetic Activity
- Scientific Field : Pharmacology
- Application Summary : Certain compounds derived from 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid have been found to exhibit antidiabetic activity .
- Methods of Application : The antidiabetic effects of these compounds are attributed to their ability to reduce blood glucose levels .
- Results : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Safety And Hazards
将来の方向性
The compound and its derivatives have shown potential biological activities. For instance, some derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro , indicating that they might be developed into novel anti-fibrotic drugs .
特性
IUPAC Name |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAYTYRVOIVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615565 | |
| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | |
CAS RN |
56406-45-2 | |
| Record name | 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



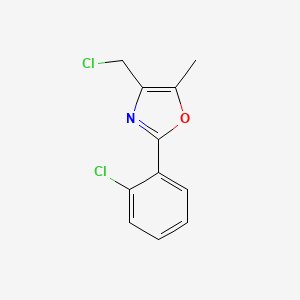


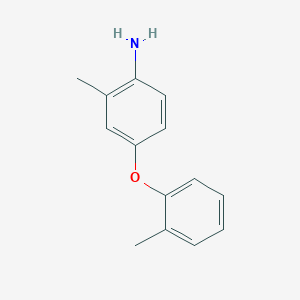
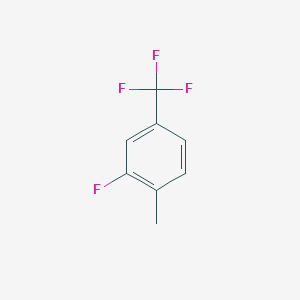
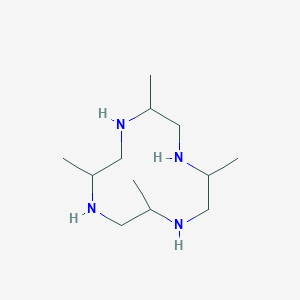
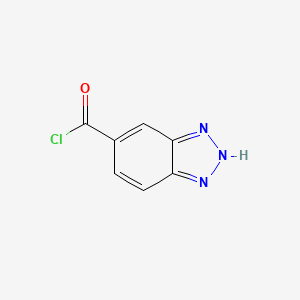

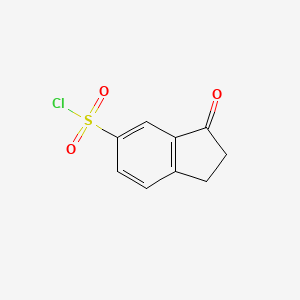

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)
![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)
